4-Dehydroxy-4-aminoEzetimibe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dehydroxy-4-aminoEzetimibe involves multiple steps, starting from EzetimibeThis process typically involves the use of reagents such as hydrogen peroxide and an acid catalyst in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Dehydroxy-4-aminoEzetimibe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
4-Dehydroxy-4-aminoEzetimibe has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its effects on cholesterol metabolism and its potential therapeutic applications.
Industry: It is utilized in the development and quality control of pharmaceutical formulations containing Ezetimibe.
Mechanism of Action
The mechanism of action of 4-Dehydroxy-4-aminoEzetimibe is closely related to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein . This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound, used as a cholesterol absorption inhibitor.
4-Hydroxy Ezetimibe: A hydroxylated derivative with similar properties.
4-Amino Ezetimibe: An amino-substituted derivative with potential therapeutic applications.
Uniqueness
4-Dehydroxy-4-aminoEzetimibe is unique due to the absence of the hydroxyl group at the 4th position and the presence of an amino group. This structural difference imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C24H22F2N2O2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |
InChI |
InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2 |
InChI Key |
NBKCYAYZFIZTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |
Origin of Product |
United States |
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